(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N3O/c1-28(15-17-3-2-4-18(13-17)22(24,25)26)19-9-11-29(12-10-19)21(30)8-6-16-5-7-20(23)27-14-16/h2-8,13-14,19H,9-12,15H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMJZHSQMYUDND-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)C=CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)/C=C/C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure comprises a chloropyridine moiety linked to a piperidine derivative, which is further substituted with a trifluoromethyl phenyl group. These structural features are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , anti-inflammatory , and antimicrobial effects.
Antitumor Activity
- Mechanism of Action : The compound has shown efficacy against various cancer cell lines, particularly through the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro studies suggest that it may target the BRAF(V600E) mutation, which is prevalent in melanoma .
- Case Studies :
Anti-inflammatory Effects
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent .
- Clinical Relevance : Its anti-inflammatory properties may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
- Broad-spectrum Efficacy : Preliminary studies indicate that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria, as well as certain fungi .
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with cellular metabolism.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological effectiveness. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, has been linked to enhanced potency against cancer cell lines and improved pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs: enone linkers, piperidine/piperazine derivatives, and halogenated/fluorinated aryl groups. Below is a comparative analysis with key examples:
Key Findings from Comparative Studies
Impact of Halogenation : The 6-chloropyridinyl group may engage in halogen bonding with targets, a feature absent in compounds like triprolidine . This could explain higher potency in enzyme inhibition assays .
Linker and Heterocycle Flexibility : Piperazine-based analogs (e.g., ) exhibit greater conformational flexibility than piperidine-containing compounds, which may reduce target specificity .
Stereochemistry: The (E)-configuration of the enone linker enforces a planar structure, likely improving binding alignment compared to (Z)-isomers or saturated linkers .
Quantitative Similarity Assessment
Using the Tanimoto coefficient (a similarity metric based on molecular fingerprints), the target compound shows:
- ~65% similarity to (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one (shared enone, -Cl, -CF₃).
- ~50% similarity to 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (shared chloropyridine and piperidine).
- <40% similarity to triprolidine (divergent core structure) .
Pharmacokinetic and Toxicity Considerations
- Solubility: The trifluoromethyl group and chloropyridine may reduce aqueous solubility compared to non-halogenated analogs, necessitating formulation optimizations .
- Metabolic Stability : Piperidine derivatives generally exhibit slower hepatic clearance than piperazine analogs, as seen in related compounds .
- Cross-Reactivity: Immunoassays for the target compound may detect analogs with shared enone/chloropyridine motifs, but assay format significantly impacts specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
